Cas no 330793-12-9 (BENZONITRILE, 2-[4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENOXY]-)
330793-12-9 structure
Product Name:BENZONITRILE, 2-[4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENOXY]-
CAS-nummer:330793-12-9
MF:C19H20BNO3
MW:321.178005218506
CID:3393359
PubChem ID:22346717
Update Time:2025-04-21
BENZONITRILE, 2-[4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENOXY]- Chemische en fysische eigenschappen
Naam en identificatie
-
- BENZONITRILE, 2-[4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENOXY]-
- 330793-12-9
- HAPUSXMIMQFZQL-UHFFFAOYSA-N
- 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile
- DTXSID901154855
- DB-093584
- SCHEMBL5801374
-
- Inchi: 1S/C19H20BNO3/c1-18(2)19(3,4)24-20(23-18)15-9-11-16(12-10-15)22-17-8-6-5-7-14(17)13-21/h5-12H,1-4H3
- InChI-sleutel: HAPUSXMIMQFZQL-UHFFFAOYSA-N
- LACHT: C(#N)C1=CC=CC=C1OC1=CC=C(B2OC(C)(C)C(C)(C)O2)C=C1
Berekende eigenschappen
- Exacte massa: 321.1536237Da
- Monoisotopische massa: 321.1536237Da
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 24
- Aantal draaibare bindingen: 3
- Complexiteit: 474
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 51.5Ų
BENZONITRILE, 2-[4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENOXY]- Gerelateerde literatuur
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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